N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide
Description
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a benzoxazole ring, a carbamothioyl group, and a nitrobenzamide moiety, contributes to its wide range of biological activities.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-13-10-11-15(12-19(13)27(29)30)21(28)26-23(32)25-17-8-5-6-16(14(17)2)22-24-18-7-3-4-9-20(18)31-22/h3-12H,1-2H3,(H2,25,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCBMVMBOFOSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a controlled temperature to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of an amine derivative, while oxidation can result in the formation of a carboxylic acid derivative .
Scientific Research Applications
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death . Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: These compounds also exhibit antibacterial and anticancer activities but may differ in their potency and spectrum of activity.
Benzoxazole analogues: These compounds have been studied for their wide range of pharmacological activities, including antifungal, anti-inflammatory, and antiviral properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
